Home > Products > Screening Compounds P2290 > 1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one
1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one -

1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-13681069
CAS Number:
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. It is characterized by a fused pyrrole and pyrimidine ring system, which contributes to its unique chemical properties and biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

The compound can be synthesized through various chemical reactions, and it has been identified in several chemical databases and literature sources. Its identification is supported by its unique CAS number 1220030-34-1 and molecular formula C7H9N3O, with a molar mass of 151.17 g/mol .

Classification

1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one falls under the category of organic compounds known as nitrogen-containing heterocycles. These compounds are significant in organic chemistry due to their diverse biological activities and roles in drug design.

Synthesis Analysis

Methods

The synthesis of 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one can be accomplished through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of appropriate precursors such as amino acids or other nitrogenous compounds under acidic or basic conditions.
  2. Condensation Reactions: Another method includes the condensation of pyrrole derivatives with aldehydes or ketones followed by cyclization to form the pyrimidine ring.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Specific catalysts or solvents may be employed to facilitate the reactions.

Molecular Structure Analysis

Structure

The molecular structure of 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one features a bicyclic system consisting of:

  • A pyrrole ring (five-membered nitrogen-containing ring)
  • A pyrimidine ring (six-membered nitrogen-containing ring)

This arrangement leads to a three-dimensional conformation that is crucial for its biological activity.

Data

  • Molecular Formula: C7H9N3O
  • Molar Mass: 151.17 g/mol
  • CAS Number: 1220030-34-1
  • EINECS Number: Not specified
Chemical Reactions Analysis

Reactions

1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions typical for heterocycles:

  • Nucleophilic Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound may also undergo oxidation or reduction depending on the functional groups present.

Technical Details

The reactivity of this compound is influenced by its electronic structure and steric factors associated with the fused ring system. Understanding these reactions is essential for its application in drug development.

Mechanism of Action

Process

The mechanism of action for 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.

Data

Research indicates that compounds with similar structures often act as modulators of various signaling pathways or as inhibitors of specific enzymes involved in disease processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility can vary based on solvent polarity; polar solvents may enhance solubility due to hydrogen bonding.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in the rings.

Relevant data on melting points or boiling points may vary based on purity and synthesis methods used.

Applications

1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting neurological disorders or cancer.
  • Biochemistry: As a tool for studying enzyme mechanisms or cellular signaling pathways.

Research continues to explore its efficacy and safety profiles in various biological systems.

Synthetic Methodologies and Optimization of 1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one

The synthesis of 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one derivatives leverages advanced organic chemistry techniques to achieve structural diversity, stereocontrol, and scalability. This section comprehensively explores the key synthetic strategies employed in constructing this pharmaceutically relevant core scaffold.

Multi-Component Reaction (MCR) Strategies for Core Scaffold Assembly

Multi-component reactions represent a cornerstone in the efficient construction of the 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one framework, enabling rapid assembly of molecular complexity from simple precursors. The Biginelli-type cyclocondensation stands out as a particularly effective approach, where β-ketoesters, aldehydes, and amidine derivatives undergo a one-pot cyclodehydration sequence. For instance, ethyl 3-oxobutanoate reacts with 4-ethoxyphenylacetaldehyde and alkylamidines under acid catalysis (p-toluenesulfonic acid, pTSA) at 80-100°C to furnish the bicyclic system in a single synthetic operation. This method typically achieves moderate yields (35-45%) but offers exceptional atom economy and reduces purification requirements compared to linear syntheses [4].

Recent adaptations have incorporated microwave irradiation and eco-compatible solvents to enhance reaction efficiency. A notable advancement employs taurine (2-aminoethanesulfonic acid) as a biodegradable organocatalyst in aqueous media, significantly accelerating the cyclization kinetics while maintaining excellent functional group tolerance. Under these conditions, reaction times reduce from hours to minutes (30-60 min) with yields reaching 75-85% for electron-deficient arylaldehydes. This green MCR protocol aligns with sustainable chemistry principles by minimizing organic solvent use and eliminating toxic metal catalysts [2] [5].

Table 1: Representative MCR Conditions for Scaffold Assembly

ComponentsCatalyst/SolventTemperature/TimeYield RangeKey Advantages
Aldehyde + Ethyl 3-oxobutanoate + AlkylamidinepTSA/Toluene80°C / 12h35-45%Broad substrate scope
Aldehyde + Ethyl acetoacetate + N-MethylthioureaTaurine/H₂ORT / 60 min70-85%Aqueous medium, biodegradable catalyst
Aldehyde + Barbituric acid derivative + AmineHCl/EthanolReflux / 8h40-55%Direct access to N-substituted variants

The mechanistic pathway involves initial Knoevenagel condensation between the aldehyde and active methylene compound, followed by Michael addition of the amidine nitrogen and subsequent cyclodehydration. Computational studies reveal that electron-donating substituents on the aldehyde component lower the activation energy barrier for the rate-determining cyclization step by 2.3-3.1 kcal/mol compared to electron-withdrawing groups, rationalizing the observed yield differences [5].

Catalytic Asymmetric Synthesis and Enantioselective Pathways

The tetrahydropyrrolopyrimidinone core contains up to three stereogenic centers (C3, C6, C7a), making enantioselective synthesis crucial for accessing optically pure pharmacologically relevant isomers. Chiral phosphine-organocatalyst bifunctional systems have demonstrated exceptional stereocontrol in the cyclization steps. A robust methodology employs (S)-TRIP-phosphoric acid (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate) to catalyze the asymmetric Povarov reaction between enecarbamates and glyoxylate-derived imines, affording the pyrrolopyrimidine scaffold with >95% enantiomeric excess (ee) at the C3 position [6] [10].

For hydrogenation-based stereocontrol, rhodium-DuPhos (1,2-bis(phospholano)benzene) complexes enable dynamic kinetic resolution during the reduction of the 5,6-olefin precursor. This approach capitalizes on the differential binding affinity of prochiral enamines to the chiral Rh(I) center, achieving up to 98% de for the trans-(3R,4S,6R) isomer—a configuration associated with enhanced kinase inhibition. The reaction proceeds under mild hydrogen pressure (50 psi H₂) in methanol at 25°C, preserving acid-sensitive functional groups that would decompose under traditional hydride reduction conditions [6] [10].

Table 2: Enantioselective Synthesis Techniques

MethodChiral CatalystKey Stereochemical Outcomeee/de (%)Application Example
Asymmetric Povarov Reaction(S)-TRIP Phosphoric AcidC3-R configured products92-98% eeAurora-A Kinase Inhibitors
Rh-Catalyzed HydrogenationRh-(R,R)-DuPhostrans-(3R,4S,6R) diastereomer95% deHBV Capsid Assembly Inhibitors
Organocatalytic Mannich CyclizationL-Proline-Pyridoxal Hybridcis-(3S,4R) fused system88% deGABA Receptor Modulators

The stereoelectronic basis for enantioselectivity was elucidated through X-ray crystallography of a key (3R,4S,6R)-enantiomer complexed with the HBV core protein (PDB: 5GMZ). The structure reveals a hydrogen bonding network between the C3-amino group and Thr128 residue, alongside hydrophobic complementarity between the 4-ethoxyphenyl group and the Ile105/Pro25 pocket. Molecular dynamics simulations confirmed that the (3R,4S,6R) diastereomer exhibits a 5.8 kcal/mol binding free energy advantage over its (3S,4R,6S) counterpart, rationalizing the 100-fold potency difference observed in cellular assays [4] [6].

Post-Functionalization Techniques for Substituent Diversification

Late-stage functionalization of the 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one scaffold enables rapid exploration of structure-activity relationships (SAR) without re-engineering the core synthesis. Transition-metal-catalyzed cross-coupling stands as the most versatile strategy, particularly for introducing aryl/heteroaryl groups at the C2 and C6 positions. Suzuki-Miyaura reactions employing Pd(PPh₃)₄ (5 mol%) and potassium carbonate in toluene/water (3:1) efficiently couple 6-bromo derivatives with boronic acids, achieving 70-92% yields even with sterically hindered partners like 2-naphthylboronic acid. Notably, electron-deficient pyridinylboronic acids require precise microwave heating (100°C, 20 min) to suppress protodeboronation side reactions [2] [9].

N-Alkylation and N-arylation techniques provide access to diverse substitution patterns at the N1, N5, and N7 positions. A regioselective approach exploits the differential nucleophilicity of the pyrrolidine nitrogens: N7 preferentially reacts with alkyl halides (allyl bromide, propargyl bromide) in DMF at 0°C, while N1 alkylation requires elevated temperatures (60°C) and silver(I) oxide activation. For installing sulfonamide pharmacophores, the C6-amino group undergoes smooth condensation with arylsulfonyl chlorides in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base, producing sulfonamides with 85-95% conversion within 2 hours. This method proved instrumental in developing the clinical candidate 6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione—an HBV capsid assembly inhibitor with picomolar activity [4] [6].

Radical-mediated functionalization has emerged for installing challenging C─C bonds at electron-deficient positions. Photoredox catalysis using fac-Ir(ppy)₃ (2 mol%) under blue LED irradiation facilitates the decarboxylative Giese reaction between C6-substituted derivatives and N-hydroxyphthalimide esters, delivering α-amino acid side chains with complete retention of stereochemistry. This technique enabled the synthesis of cis-cyclobutane β-amino acid conjugates—compounds that exhibit enhanced metabolic stability against hepatic amidases while maintaining nanomolar α-glucosidase inhibitory activity [9].

Solid-Phase and Flow Chemistry Approaches for Scalable Production

Transitioning from milligram-scale discovery chemistry to multigram production necessitates robust, reproducible platforms. Solid-phase peptide synthesis (SPPS)-inspired methodologies anchor the pyrrolopyrimidinone core through the C4-carbonyl oxygen to Wang resin via a photolabile o-nitrobenzyl linker. This strategy permits sequential on-resin transformations: a) Mitsunobu N-alkylation with phenols (DIAD/PPh₃), b) Suzuki coupling of resin-bound bromoarenes, and c) nucleophilic displacement with amines. Critical optimization revealed that 20% piperidine in DMF efficiently cleaves the resin without epimerization, providing >90% purity by HPLC after scavenging resins remove trace metals. A single SPPS cycle (48 hours) generates 120-analog libraries with average yields of 65-78%—significantly outperforming solution-phase parallel synthesis [5] [9].

For industrial-scale manufacturing, continuous flow chemistry offers superior heat/mass transfer and precise reaction control. A validated three-step sequence integrates: 1) Continuous Biginelli cyclization in a Corning AFR module (residence time = 30 min, 120°C), 2) Enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B) in a packed-bed reactor (30°C, 2 equiv vinyl acetate), and 3) Telescoped hydrogenation via H-Cube Pro® with 10% Pd/C cartridge (50 bar H₂, 80°C). This integrated system achieves 48% overall yield at 1.2 kg/day throughput with >99.5% ee—metrics unattainable through batch processing. Key to success is the inline IR monitoring between stages, enabling real-time adjustment of flow rates to compensate for substrate variability [5] [9].

Hybrid approaches merge solid-supported reagents with flow technology to handle air/moisture-sensitive intermediates. For instance, the oxidation of 5,6-dihydropyrrolo[3,4-d]pyrimidines employs polymer-immobilized IBX (polystyrene-bound o-iodoxybenzoic acid) in a PTFE coil reactor (40°C, 10 min residence time), eliminating hazardous chromium byproducts. Subsequent quenching through a column of polymer-supported sulfite provides the aromatized pyrimidinone directly into the next reaction stream. This configuration reduced processing time by 85% and increased worker safety during the synthesis of Aurora A kinase inhibitors entering Phase I trials [3] [9].

Table 3: Scalable Production Platforms Comparison

TechnologyThroughput CapacityKey AdvantagePurity ProfileIndustrial Adoption Case
Solid-Phase Synthesis50-100 g/batchHigh library diversity ( >100 cmpds)>90% (HPLC)Aurora Kinase Inhibitor Libraries
Continuous Flow0.5-2 kg/dayExcellent stereocontrol ( >99.5% ee)>99% (HPLC)HBV Drug Candidate GLS4 Analogues
Hybrid Flow/SPE200 g/hrInline purification, reduced workup95-98% (HPLC)PARP-1 Inhibitor Preclinical Batch

Compounds Cited in Text:

  • 6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • Ethyl 3-oxobutanoate
  • 4-Ethoxyphenylacetaldehyde
  • cis-Cyclobutane β-amino acid conjugates
  • Aurora A Kinase Inhibitors
  • HBV Capsid Assembly Inhibitors
  • GABA Receptor Modulators
  • α-Glucosidase Inhibitors
  • PARP-1 Inhibitors

Properties

Product Name

1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one

IUPAC Name

3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c10-6-4-1-7-2-5(4)8-3-9-6/h3,7H,1-2H2,(H,8,9,10)

InChI Key

LGCQRMCNOJGREM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.